molecular formula C21H17NO5 B117637 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester CAS No. 217095-89-1

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Cat. No.: B117637
CAS No.: 217095-89-1
M. Wt: 363.4 g/mol
InChI Key: PASQATSQCXYGQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester typically involves the nitration of benzoic acid derivatives followed by esterification. One common method includes the nitration of 2-benzyloxybenzoic acid to introduce the nitro group at the 3-position. This is followed by esterification with benzyl alcohol under acidic conditions to form the benzyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Benzyloxy-3-amino-benzoic Acid Benzyl Ester

    Substitution: Various substituted benzoic acid esters

    Oxidation: 2-Benzyloxy-3-nitro-benzoic Acid

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-3-amino-benzoic Acid Benzyl Ester
  • 2-Benzyloxy-3-nitro-benzoic Acid
  • 2-Benzyloxy-benzoic Acid Benzyl Ester

Uniqueness

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is unique due to the presence of both the nitro and ester functional groups, which allow it to undergo a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

benzyl 3-nitro-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASQATSQCXYGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582951
Record name Benzyl 2-(benzyloxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217095-89-1
Record name Benzyl 2-(benzyloxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (16.6 g, 120.1 mmol) was added to a solution of 3-nitrosalicylic acid (10 g, 54.6 mmol) in DMF (100 ml) and benzyl bromide (14.3 ml, 120.1 mmol) was dropped thereinto. The mixture was stirred at 80° C. for 12 hours and the reaction solution was diluted with water and extracted with ether. The organic layer was washed with water and a saturated sodium chloride solution successively, dried over anhydrous sodium sulfate and the solvent was evaporated therefrom to provide 16.1 g (yield 81%) of benzyl 2-benzyloxy-3-nitrobenzoate as brown oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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